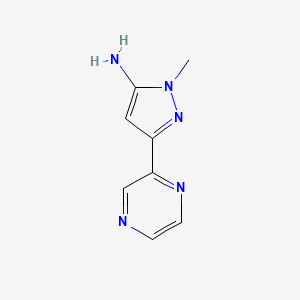

1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Description

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a pyrazinyl group and a methyl group

Propriétés

IUPAC Name |

2-methyl-5-pyrazin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-8(9)4-6(12-13)7-5-10-2-3-11-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRBXKCRUGPGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of pyrazin-2-ylamine with appropriate reagents under controlled conditions. One common method is the condensation reaction between pyrazin-2-ylamine and 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as pyrazine-2-carboxylic acid.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Pyrazine-2-carboxylic acid and its derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Substituted pyrazoles with different functional groups.

Applications De Recherche Scientifique

Case Studies

A notable study synthesized a series of pyrazole derivatives, including those based on 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, and evaluated their antiproliferative effects against various cancer cell lines. The most promising compounds demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells, indicating potent antitumor activity .

Overview

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds like this compound have shown effectiveness against a range of bacterial and fungal pathogens.

Research Findings

In vitro studies have demonstrated that pyrazole-based compounds possess significant antibacterial and antifungal activity. For example, a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives were tested against common pathogens, revealing that many exhibited strong antibacterial properties comparable to established antibiotics .

Thrombin Inhibition

Recent research has highlighted the potential of pyrazole derivatives as thrombin inhibitors. The mechanism involves a serine-trapping action that effectively inhibits thrombin activity, which is crucial in blood coagulation processes . This application could lead to the development of new anticoagulant therapies.

Drug Development Potential

The structural diversity offered by the pyrazole framework allows for extensive modifications to enhance pharmacological properties. Researchers are exploring various synthetic pathways to create novel derivatives with improved efficacy and selectivity against specific biological targets.

Mécanisme D'action

The mechanism by which 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is structurally similar to other pyrazole derivatives, such as 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde and pyrrolopyrazine derivatives. its unique substitution pattern and functional groups contribute to its distinct properties and applications. These similarities and differences highlight the compound's uniqueness and potential advantages in various applications.

Activité Biologique

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties. The synthesis often involves multi-component reactions or modifications of existing pyrazole derivatives. For instance, the synthesis can be achieved through the reaction of 1-methyl-1H-pyrazole with pyrazine derivatives under specific conditions to yield the target compound .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For example, studies have shown that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

In particular, this compound has been evaluated for its cytotoxic effects against several cancer types. In vitro assays demonstrated that this compound can significantly reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways such as TNF-alpha release in response to lipopolysaccharide (LPS) stimulation in macrophages. This action is crucial in managing inflammatory diseases .

Case Studies and Research Findings

A series of studies reported varying degrees of biological activity for different pyrazole derivatives, including this compound:

| Study | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| HeLa | 38.44 | Antiproliferative | |

| HepG2 | 54.25 | Antiproliferative | |

| Macrophages | 97.7% inhibition | Anti-inflammatory |

These results indicate that the compound exhibits a promising profile as both an anticancer and anti-inflammatory agent.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various intracellular signaling cascades.

- Cytokine Modulation : The compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine and its derivatives?

- Methodology : The compound is synthesized via cyclization and condensation reactions. For example, derivatives are prepared by reacting hydrazine derivatives with ketones or aldehydes under acidic/basic conditions. A typical procedure involves refluxing precursors (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) with amines in toluene using trifluoroacetic acid (TFA) as a catalyst . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential cyclization, formylation, and oxidation steps .

- Characterization : Products are confirmed via -NMR, -NMR, IR, and UV spectroscopy. For instance, -NMR chemical shifts for pyrazole protons typically appear at δ 6.5–7.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .

Q. How are spectroscopic techniques employed to characterize this compound?

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm, C=N stretches at ~1600 cm) .

- NMR Analysis : -NMR confirms substitution patterns on the pyrazole ring, while -NMR distinguishes carbonyl carbons (δ 160–180 ppm) and aromatic carbons (δ 110–150 ppm) .

- X-ray Crystallography : Advanced structural confirmation, as demonstrated for analogs like 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, resolves bond lengths and angles (e.g., C-N bond: 1.34 Å) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of pyrazole derivatives?

- Approach : Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, DFT with B3LYP/6-31G(d) basis sets optimizes geometries and verifies electronic properties (e.g., HOMO-LUMO gaps) .

- Application : Reaction path searches using quantum chemical calculations narrow down experimental conditions, reducing trial-and-error cycles. This is critical for scaling reactions while maintaining selectivity .

Q. How are contradictions in spectral data resolved during structural elucidation?

- Case Study : Ambiguities in NMR assignments (e.g., overlapping peaks) are resolved via 2D techniques (COSY, HSQC) or X-ray crystallography. For instance, single-crystal X-ray diffraction confirmed the regioisomeric structure of 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Q. What strategies are used to evaluate biological activity in vitro?

- Antibacterial Assays : Derivatives are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in µg/mL) .

- Anticancer Screening : Antitubulin activity is assessed using sea urchin embryo assays and human cancer cell lines (e.g., IC values for combretastatin analogs) .

Q. How do structural modifications influence the compound’s bioactivity?

- SAR Insights :

| Substituent | Activity Trend | Reference |

|---|---|---|

| Pyrazine at C3 | Enhanced antitubulin activity | |

| Methyl at N1 | Improved metabolic stability | |

| Halogen at C4 | Increased antibacterial potency |

- Mechanistic Study : Electron-withdrawing groups (e.g., -CF) enhance binding to carbonic anhydrase isoforms (hCA I/II), as shown in inhibition assays (K values < 100 nM) .

Methodological Challenges

Q. What are the key considerations for scaling up pyrazole synthesis?

- Reaction Optimization : Continuous flow reactors improve yield and reproducibility. Catalysts (e.g., POCl) and solvent-free conditions minimize byproducts .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) isolates pure products .

Q. How can researchers address low yields in multi-step syntheses?

- Intermediate Monitoring : LC-MS tracks hydrazone formation during cyclization. Adjusting stoichiometry (e.g., 1.2 eq. hydrazine) improves conversion .

- Catalyst Screening : Piperidine or TFA enhances cyclization efficiency, as seen in the synthesis of α,β-unsaturated ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.